2-[2-(3-chloro-2-methylbenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol
Description
The compound 2-[2-(3-chloro-2-methylbenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol is a sulfonamide derivative featuring a thiophen-2-yl ethanol backbone. Its structure comprises:
- A 3-chloro-2-methylbenzenesulfonamido group, which introduces steric and electronic effects due to the chloro and methyl substituents.
- An ethoxy linkage connecting the sulfonamide moiety to a thiophen-2-yl aromatic ring.
- A terminal ethanol group, enhancing solubility in polar solvents.
Its structural complexity highlights the importance of comparing it with analogs to understand substituent effects.
Properties
IUPAC Name |
3-chloro-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO4S2/c1-11-12(16)4-2-6-15(11)23(19,20)17-10-13(21-8-7-18)14-5-3-9-22-14/h2-6,9,13,17-18H,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWCGRVPXFZNAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=CC=CS2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-chloro-2-methylbenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol typically involves multiple steps, starting with the preparation of the core sulfonamide structure. The process may include:
Sulfonation: Introduction of the sulfonamide group to the aromatic ring.
Etherification: Formation of the ether linkage between the aromatic sulfonamide and the thiophene ring.
Chlorination: Introduction of the chlorine atom to the aromatic ring.
Final Assembly: Coupling of the intermediate products to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-chloro-2-methylbenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the thiophene ring to sulfoxides or sulfones.
Reduction: Reduction of the sulfonamide group to the corresponding amine.
Substitution: Halogenation or nitration of the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[2-(3-chloro-2-methylbenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[2-(3-chloro-2-methylbenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol involves its interaction with specific molecular targets. The sulfonamide group can act as a hydrogen bond donor or acceptor, facilitating interactions with proteins or enzymes. The thiophene ring may contribute to the compound’s electronic properties, influencing its reactivity and binding affinity.
Comparison with Similar Compounds
Data Table: Structural and Physicochemical Comparison
*Estimated for the target compound based on structural similarity.
Biological Activity
The compound 2-[2-(3-chloro-2-methylbenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Properties:
- Molecular Weight: 383.9 g/mol
- CAS Number: 2034419-88-8
The biological activity of sulfonamide compounds, including this specific derivative, often involves the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism is pivotal in understanding its potential as an antimicrobial agent.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial strains. In vitro studies have shown promising results against resistant strains of bacteria, indicating its potential as a therapeutic agent.
Anticancer Potential
Recent studies have explored the anticancer properties of similar sulfonamide compounds. For instance, derivatives with thiophene moieties have demonstrated cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis through mitochondrial pathways.
Case Studies and Research Findings
-
Antimicrobial Efficacy:
- A study evaluated the antimicrobial activity of a related sulfonamide against Escherichia coli and Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential utility in treating bacterial infections .
- Anticancer Activity:
-
Mechanistic Insights:
- Research into the mechanism revealed that the compound could disrupt mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
